molecular formula C15H15N3O3 B11400963 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11400963
M. Wt: 285.30 g/mol
InChI Key: SBGGHKYINYFMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl hydrazinecarboxylate and an appropriate nitrile can yield the oxadiazole ring.

    Coupling with Benzofuran: The oxadiazole intermediate is then coupled with a benzofuran derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its specific structural features, such as the presence of both the oxadiazole and benzofuran rings

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-4-11-14(18-21-17-11)16-15(19)13-9(3)10-7-8(2)5-6-12(10)20-13/h5-7H,4H2,1-3H3,(H,16,18,19)

InChI Key

SBGGHKYINYFMJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.